molecular formula C12H17FN2O5S B2936092 Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate CAS No. 2377031-64-4

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate

Cat. No.: B2936092
CAS No.: 2377031-64-4
M. Wt: 320.34
InChI Key: YLCHYDJCTUSJNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a fluorosulfonylmethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring followed by the introduction of the oxazole ring and the fluorosulfonylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorosulfonylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonylmethyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is unique due to the presence of the fluorosulfonylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O5S/c1-12(2,3)20-11(16)15-4-8(5-15)10-9(14-7-19-10)6-21(13,17)18/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHYDJCTUSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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